molecular formula C18H26Cl2N2O B017432 2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride CAS No. 156769-85-6

2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride

Cat. No. B017432
CAS RN: 156769-85-6
M. Wt: 357.3 g/mol
InChI Key: ZKSBOTZZFIFENX-ZUIPZQNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride is a key intermediate in the synthesis of lopinavir, a drug used for the treatment of HIV. This compound is synthesized from L-phenylalanine through a series of chemical reactions that modify its structure to achieve the desired chemical properties.

Synthesis Analysis

The synthesis of this compound involves several steps, starting with L-phenylalanine. The process includes N,O-benzylation, cyanidation, a Grignard reaction, and reduction. The intermediate, 5-amino-2-dibenzylamino-1,6-diphenylhexan-3-ol, undergoes debenzylation to yield the final product. The overall yield of this synthesis process is about 63% (Li Feng, 2007).

Scientific Research Applications

  • HIV Protease Inhibitors

    A study described the synthesis of a compound related to "2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride" for potential use in the stereoselective preparation of HIV protease inhibitors (Rao et al., 1995).

  • Drug Development

    The compound has been used in the synthesis of novel HIV protease inhibitors (Gurjar et al., 1997). Additionally, it was employed in the creation of potential drugs against Pneumocystis carinii and Toxoplasma gondii, which are major causes of opportunistic infections (Rosowsky et al., 1993).

  • Asymmetric Syntheses

    It was used for the total asymmetric syntheses of certain coronamic acids (Gaucher et al., 1994).

  • Chemical Synthesis

    The compound has been utilized in various chemical synthesis processes, like the improved synthesis of enantiomers of 1,2,5,6-Diepoxyhexane (Machinaga & Kibayashi, 1992) and in the optimized synthesis of the diamino alcohol core of Ritonavir (Haight et al., 1999).

  • Marker for Protein Oxidation

    The compound has been identified as a potential marker for studying radical-induced protein oxidation (Morin et al., 1998).

  • Lopinavir Synthesis

    It is a key intermediate in the synthesis of Lopinavir, a medication used to treat HIV/AIDS (Li Feng, 2007).

Safety and Hazards

There is no hazardous surcharge associated with this product .

properties

IUPAC Name

(2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O.2ClH/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15;;/h1-10,16-18,21H,11-13,19-20H2;2*1H/t16-,17-,18-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSBOTZZFIFENX-ZUIPZQNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)N)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride
Reactant of Route 2
Reactant of Route 2
2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride
Reactant of Route 3
2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride
Reactant of Route 4
2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride
Reactant of Route 5
2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride
Reactant of Route 6
2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride

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